6-phenylhex-5-ynal 6-phenylhex-5-ynal
Brand Name: Vulcanchem
CAS No.: 130602-09-4
VCID: VC4531309
InChI: InChI=1S/C12H12O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,7H2
SMILES: C1=CC=C(C=C1)C#CCCCC=O
Molecular Formula: C12H12O
Molecular Weight: 172.227

6-phenylhex-5-ynal

CAS No.: 130602-09-4

Cat. No.: VC4531309

Molecular Formula: C12H12O

Molecular Weight: 172.227

* For research use only. Not for human or veterinary use.

6-phenylhex-5-ynal - 130602-09-4

Specification

CAS No. 130602-09-4
Molecular Formula C12H12O
Molecular Weight 172.227
IUPAC Name 6-phenylhex-5-ynal
Standard InChI InChI=1S/C12H12O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,7H2
Standard InChI Key UNTUDVILEUQRPA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C#CCCCC=O

Introduction

Structural and Physicochemical Properties

Molecular Characterization

6-Phenylhex-5-ynal features a hex-5-ynal backbone substituted with a phenyl group at the sixth carbon. Key identifiers include:

PropertyValueSource
IUPAC Name6-phenylhex-5-ynal
Molecular FormulaC12H12O\text{C}_{12}\text{H}_{12}\text{O}
CAS Number130602-09-4
SMILES\text{C#CC(CCCC=O)C1=CC=CC=C1}
InChI KeyUNTUDVILEUQRPA-UHFFFAOYSA-N

The aldehyde group at position 1 and the phenyl-alkyne moiety at positions 5–6 create a conjugated system, influencing its reactivity in electrophilic and nucleophilic processes .

Spectral Data

  • NMR: The 1H^1\text{H} NMR spectrum displays characteristic peaks for the aldehyde proton (δ9.510.0\delta \approx 9.5–10.0 ppm) and aromatic protons (δ7.27.4\delta \approx 7.2–7.4 ppm) .

  • IR: Strong absorption bands at 2200cm1\approx 2200 \, \text{cm}^{-1} (C≡C stretch) and 1720cm1\approx 1720 \, \text{cm}^{-1} (C=O stretch) confirm the alkyne and aldehyde functionalities .

Synthesis and Preparation

Oxidative Cleavage of Cyclobutane Diols

A prominent synthesis route involves the oxidative cleavage of cis-1-(phenylethynyl)cyclobutane-1,2-diols using reagents like pyridinium chlorochromate (PCC). This method yields 4-oxo-6-phenylhex-5-ynal, which can be further reduced to the target aldehyde . For example, Dickinsona et al. reported a 71% yield of 6-phenylhex-5-ynal via PCC-mediated oxidation under anhydrous conditions .

Sonogashira Cross-Coupling

Alternative approaches utilize Sonogashira coupling between propargyl aldehydes and aryl halides. For instance, coupling 3-bromoenal with phenylacetylene in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and CuI\text{CuI} affords 6-phenylhex-5-ynal in moderate yields (45–60%) . This method is advantageous for introducing diverse aryl groups at the alkyne position.

Reactivity and Applications in Organic Synthesis

Cyclization Reactions

6-Phenylhex-5-ynal serves as a precursor for cyclic compounds. In the presence of rhodium catalysts, it undergoes asymmetric Nazarov cyclization to form cyclopentenones with vicinal quaternary stereocenters (e.g., 85% yield, 88:12 enantiomeric ratio) . Similarly, gold-catalyzed cyclizations yield indene derivatives, which are valuable in medicinal chemistry .

Conjugate Additions

The α,β-unsaturated system facilitates Michael additions. For example, organocuprates add regioselectively to the alkyne moiety, producing substituted allylic aldehydes. Takemoto’s group demonstrated that chiral amines accelerate these reactions, achieving enantioselectivities up to 95% .

Synthesis of Heterocycles

This aldehyde is pivotal in constructing nitrogen-containing heterocycles. Condensation with benzamidine hydrochlorides under ytterbium triflate catalysis yields pyrimidine derivatives (69% yield) . Such heterocycles are intermediates in pharmaceuticals and agrochemicals.

Recent Research Advancements

Catalytic Asymmetric Transformations

Recent studies highlight its use in enantioselective catalysis. For example, Λ-Rh catalysts promote the synthesis of cyclopentanols with 99:1 diastereomeric ratios, as shown in Pd-catalyzed cyclizations . These advancements underscore its utility in stereocontrolled synthesis.

Photophysical Applications

Derivatives of 6-phenylhex-5-ynal exhibit charge-transfer properties. Pyrimidine-based α-amino acids synthesized from this compound display strong fluorescence (λem=450500nm\lambda_{\text{em}} = 450–500 \, \text{nm}), making them candidates for optoelectronic materials .

Challenges and Future Directions

Despite its versatility, challenges persist in large-scale synthesis due to the compound’s sensitivity to oxidation. Future research may focus on:

  • Green Chemistry Approaches: Developing solvent-free or aqueous-phase reactions to improve sustainability .

  • Biomedical Applications: Exploring antimicrobial or anticancer properties of its derivatives.

  • Computational Modeling: Using DFT studies to predict reactivity and optimize catalytic systems .

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